6-[(4-Chlorophenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(4-Chlorophenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 6-[(4-Chlorophenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazoles with unsymmetrical α-bromodiketones. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It is being explored for its potential use as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(4-Chlorophenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar compounds to 6-[(4-Chlorophenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazine derivatives such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
Properties
Molecular Formula |
C15H11ClN4O2S |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
6-[(4-chlorophenoxy)methyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H11ClN4O2S/c1-9-12(6-7-21-9)14-17-18-15-20(14)19-13(23-15)8-22-11-4-2-10(16)3-5-11/h2-7H,8H2,1H3 |
InChI Key |
IZRDLMUNEWPKGW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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